6-bromonaphthalene-1-carboxylic Acid
CAS No.: 51934-38-4
Cat. No.: VC2039135
Molecular Formula: C11H7BrO2
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51934-38-4 |
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Molecular Formula | C11H7BrO2 |
Molecular Weight | 251.08 g/mol |
IUPAC Name | 6-bromonaphthalene-1-carboxylic acid |
Standard InChI | InChI=1S/C11H7BrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) |
Standard InChI Key | FGUOFYYCGXFXOY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)Br)C(=C1)C(=O)O |
Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)C(=C1)C(=O)O |
Introduction
Chemical Identity and Structure
6-bromonaphthalene-1-carboxylic acid, also known as 6-bromo-1-naphthoic acid, is an aromatic compound belonging to the substituted naphthalene family. It features a bromine atom at the 6-position of the naphthalene ring system and a carboxylic acid group at the 1-position . This specific substitution pattern confers distinct chemical and biological properties that differentiate it from other brominated naphthoic acid isomers.
The compound has the molecular formula C₁₁H₇BrO₂ with a molecular weight of 251.08 g/mol and is registered under CAS number 51934-38-4 . Its structural characteristics include a planar naphthalene core with the bromine substituent creating an electronic distribution that influences its reactivity patterns .
Structural Representation
The molecular structure can be represented by the following identifiers:
Identifier Type | Value |
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IUPAC Name | 6-bromonaphthalene-1-carboxylic acid |
InChI | InChI=1S/C11H7BrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) |
Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)C(=C1)C(=O)O |
CAS Registry Number | 51934-38-4 |
Physical and Chemical Properties
Understanding the physicochemical properties of 6-bromonaphthalene-1-carboxylic acid is essential for its applications in synthetic chemistry and biological studies. The following table presents the comprehensive physical and chemical properties of this compound:
The compound's relatively high boiling point and low vapor pressure reflect the strong intermolecular forces typical of carboxylic acids, including hydrogen bonding and dipole-dipole interactions . The moderate LogP value (3.90) indicates a balance between lipophilicity and hydrophilicity, which can be advantageous for certain biological applications .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 6-bromonaphthalene-1-carboxylic acid, each with specific advantages depending on the starting materials and desired scale of production.
Carboxylation of Brominated Naphthalenes
One established method involves the carboxylation of pre-brominated naphthalene derivatives:
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Starting with 1-bromonaphthalene, selective bromination at the 6-position can be achieved under controlled conditions.
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The resulting 1,6-dibromonaphthalene undergoes metal-halogen exchange at the more reactive 1-position using organolithium reagents.
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Subsequent carbonation with CO₂ followed by acidic workup yields 6-bromonaphthalene-1-carboxylic acid .
Via Grignard Intermediates
The Grignard approach represents another viable synthetic route:
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Formation of the naphthylmagnesium bromide from 1-bromonaphthalene
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Carboxylation using carbon dioxide source (often barium carbonate in anhydrous tetrahydrofuran)
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Subsequent bromination at the 6-position under controlled conditions to yield the target compound
Chemical Reactivity
6-bromonaphthalene-1-carboxylic acid exhibits dual reactivity patterns based on its two functional groups: the bromine substituent and the carboxylic acid moiety.
Carboxylic Acid Functionality
The carboxylic acid group undergoes typical reactions expected of aromatic carboxylic acids:
Reaction Type | Conditions | Products | Applications |
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Esterification | Alcohols with acid catalysis | Esters of 6-bromonaphthalene-1-carboxylic acid | Synthetic intermediates |
Amidation | Reaction with amines | Amides of 6-bromonaphthalene-1-carboxylic acid | Pharmaceutical precursors |
Reduction | Using LiAlH₄ or NaBH₄ | 6-bromo-1-(hydroxymethyl)naphthalene | Synthetic building blocks |
Decarboxylation | Thermal or copper-catalyzed | 1-bromonaphthalene | Synthetic pathways |
Bromine Substitution
The bromine substituent serves as a valuable handle for further functionalization through various cross-coupling reactions:
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Palladium-Catalyzed Cross-Coupling Reactions: The compound can participate in Suzuki, Stille, and Sonogashira coupling reactions, enabling the introduction of diverse carbon-based substituents at the 6-position.
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Nucleophilic Aromatic Substitution: Under appropriate conditions, the bromine can be replaced by various nucleophiles, though this typically requires activation.
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Metal-Halogen Exchange: Treatment with strong organolithium reagents can generate the corresponding organolithium species, which can react with various electrophiles.
Applications in Organic Synthesis
6-bromonaphthalene-1-carboxylic acid serves as a valuable building block in various synthetic applications due to its bifunctional nature.
Synthetic Intermediate in Complex Molecule Synthesis
The compound functions as a key intermediate in the synthesis of:
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Pharmaceutical Compounds: Its structure allows for regioselective functionalization, making it valuable in medicinal chemistry programs.
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Heterocyclic Compounds: The carboxylic acid group can be used to form various heterocycles, including oxadiazoles, which have shown promising antimicrobial properties .
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Extended Aromatic Systems: Through cross-coupling reactions, the compound can be incorporated into larger π-conjugated systems with applications in materials science.
Derivatization to Functional Materials
Research has demonstrated the utility of 6-bromonaphthalene-1-carboxylic acid in creating:
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Fluorescent Probes: Through appropriate functionalization, derivatives with useful photophysical properties can be synthesized.
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Polymeric Materials: The compound can serve as a monomer for step-growth polymerization when converted to appropriate bifunctional derivatives.
Biological Activity
The biological profile of 6-bromonaphthalene-1-carboxylic acid has garnered interest, particularly for its potential antimicrobial properties.
Derivatives with Enhanced Biological Activity
Research has focused on developing derivatives with improved biological profiles:
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1,3,4-Oxadiazole Derivatives: Compounds such as 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazole have been synthesized and evaluated for antimicrobial activity .
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Mannich Bases: Derivatives obtained through Mannich reactions, including 5-{[(6-bromo-2-naphthyl)oxy]methyl}-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione, have shown promising biological activity profiles .
Spectroscopic Characterization
Spectroscopic methods provide essential tools for the identification and structural characterization of 6-bromonaphthalene-1-carboxylic acid.
Infrared Spectroscopy
The IR spectrum exhibits characteristic absorption bands:
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O-H stretching of the carboxylic acid group at 2500-3000 cm⁻¹
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C=O stretching at approximately 1680 cm⁻¹
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C-Br stretching at 500-600 cm⁻¹
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Aromatic C=C stretching at 1400-1600 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis typically shows:
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Molecular ion peaks at m/z 250 and 252 with characteristic isotope pattern for bromine-containing compounds
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Fragment ions corresponding to loss of OH, COOH, and Br groups
Comparison with Related Compounds
6-bromonaphthalene-1-carboxylic acid belongs to a family of brominated naphthoic acids, each with distinct properties and applications. The following table compares key properties with structurally related compounds:
The positional isomerism between the 1- and 2-carboxylic acid derivatives impacts their physical properties, reactivity patterns, and biological activities. The presence of the bromine substituent in both bromonaphthoic acids enhances their utility as synthetic intermediates compared to the unsubstituted 1-naphthoic acid.
Analytical Methods and Purification
Effective analytical methods are essential for characterizing and ensuring the purity of 6-bromonaphthalene-1-carboxylic acid in research and industrial applications.
Chromatographic Methods
High-performance liquid chromatography (HPLC) provides an effective means for analysis and purification:
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Reverse-phase C18 columns with acetonitrile/water mobile phases (typically with 0.1% TFA) enable effective separation
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UV detection at 254 nm provides good sensitivity for quantification
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Mass spectrometric detection can confirm identity and assess purity
Purification Techniques
Several purification methods have proven effective for obtaining high-purity 6-bromonaphthalene-1-carboxylic acid:
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Recrystallization: Ethanol-water mixtures (typically 70:30 v/v) provide good results
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Column Chromatography: Silica gel with hexane/ethyl acetate gradients
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Preparative HPLC: For analytical-grade purity requirements
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